molecular formula C22H25N3O4 B14955938 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(4-phenylbutan-2-yl)acetamide

2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(4-phenylbutan-2-yl)acetamide

Cat. No.: B14955938
M. Wt: 395.5 g/mol
InChI Key: MIULBHMXHFGOIS-UHFFFAOYSA-N
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Description

This compound features a 7,8-dimethoxy-1-oxophthalazine core linked to an acetamide group substituted with a 4-phenylbutan-2-yl moiety.

Properties

Molecular Formula

C22H25N3O4

Molecular Weight

395.5 g/mol

IUPAC Name

2-(7,8-dimethoxy-1-oxophthalazin-2-yl)-N-(4-phenylbutan-2-yl)acetamide

InChI

InChI=1S/C22H25N3O4/c1-15(9-10-16-7-5-4-6-8-16)24-19(26)14-25-22(27)20-17(13-23-25)11-12-18(28-2)21(20)29-3/h4-8,11-13,15H,9-10,14H2,1-3H3,(H,24,26)

InChI Key

MIULBHMXHFGOIS-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)CN2C(=O)C3=C(C=CC(=C3OC)OC)C=N2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related compounds is provided below, focusing on core structures, substituents, molecular properties, and inferred biological activities:

Compound Name (Reference) Core Structure Substituent Molecular Weight (g/mol) Key Properties/Inferred Activity
Target Compound Phthalazinone 4-Phenylbutan-2-yl ~450 (estimated) High lipophilicity; dimethoxy groups enhance solubility
2-(7,8-Dimethoxy-1-oxophthalazin-2-yl)-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]acetamide Phthalazinone 4-Pyridinyl-thiazol-2-yl ~436 Thiazole-pyridine substituent may improve binding affinity via heterocyclic interactions
N-(4-Chlorobenzyl)-2-(1-oxo-4-phenylphthalazin-2-yl)acetamide Phthalazinone 4-Chlorobenzyl 403.90 Chlorine atom increases stability via halogen bonding; moderate lipophilicity
2-(4-Oxopyrrolo[1,2-d][1,2,4]triazin-3-yl)-N-(1-(4-methoxyphenyl)ethyl)acetamide Pyrrolotriazine 4-Methoxyphenylethyl ~399 GPR139 agonist activity; methoxy group enhances solubility
2-(7,8-Dimethoxy-1-oxophthalazin-2-yl)-N-[2-(5-methoxyindol-3-yl)ethyl]acetamide Phthalazinone 5-Methoxyindol-3-yl-ethyl 436.47 Indole group may confer H-bonding interactions; moderate lipophilicity
Key Findings:

Core Structure Influence: Phthalazinone-based compounds (target, ) are distinct from pyrrolotriazine () or thienotriazine () analogs, which are associated with GPR139 agonism. The phthalazinone core may favor different biological targets, such as kinases or phosphodiesterases, though specific data are lacking in the evidence. Dimethoxy substitutions (target, ) improve aqueous solubility compared to non-methoxy analogs (e.g., ).

Substituent Effects :

  • Lipophilicity : The 4-phenylbutan-2-yl group (target) increases steric bulk and lipophilicity compared to smaller substituents (e.g., 4-chlorobenzyl in ). This may enhance blood-brain barrier penetration but reduce solubility.
  • Electronic Properties : Electron-withdrawing groups (e.g., chlorine in ) or heterocycles (e.g., thiazole in ) modulate binding affinity and metabolic stability.

Synthesis and Yield :

  • Acetamide derivatives are typically synthesized via amide coupling (e.g., reports 40% yield for a similar compound). The target compound’s synthesis likely follows analogous protocols, though yields may vary with substituent complexity.

Therapeutic Potential: Compounds with arylalkyl substituents (e.g., 4-methoxyphenylethyl in ) show agonist activity in mouse models, suggesting the target’s phenylbutyl group could similarly modulate receptor interactions.

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